molecular formula C20H21FN2O3 B2666129 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide CAS No. 921519-52-0

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide

Cat. No. B2666129
CAS RN: 921519-52-0
M. Wt: 356.397
InChI Key: RIQJZEJRXBWSKN-UHFFFAOYSA-N
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Description

This compound is a benzoxazepine derivative, which is a type of organic compound containing a benzene fused to an oxazepine. Oxazepines are seven-membered heterocycles containing an oxygen atom and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound likely includes a seven-membered benzoxazepine ring, which is fused to a benzene ring. The compound also contains an amide functional group and a fluorobenzene group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the structure, such as its solubility, melting point, and boiling point .

Scientific Research Applications

Imaging Cerebral β-Amyloid Plaques

Radiofluoro-pegylated phenylbenzoxazole derivatives have been synthesized and evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds, including variations of the core chemical structure similar to "N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide," displayed high affinity for β-amyloid aggregates and showed promising results in both in vitro and in vivo studies, suggesting their utility in detecting Aβ plaques in the living human brain (Cui et al., 2012).

Antitumor Activity

Amino acid ester derivatives containing 5-fluorouracil have been synthesized, showing significant in vitro antitumor activity against various cancer cell lines. The structure and activity relationship of these compounds indicate a promising direction for the development of new therapeutic agents targeting cancer (Xiong et al., 2009).

Chemical Synthesis and Application

Organocatalytic asymmetric Mannich reactions involving 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines have been developed, showcasing the synthesis of cyclic amines containing chiral tetrasubstituted C‒F stereocenters. This highlights the versatile applications of compounds with complex structures, such as "N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide," in facilitating significant advancements in the field of organic chemistry and drug development (Li et al., 2019).

Future Directions

The future directions for the study of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-4-23-16-9-8-15(11-17(16)26-12-20(2,3)19(23)25)22-18(24)13-6-5-7-14(21)10-13/h5-11H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQJZEJRXBWSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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